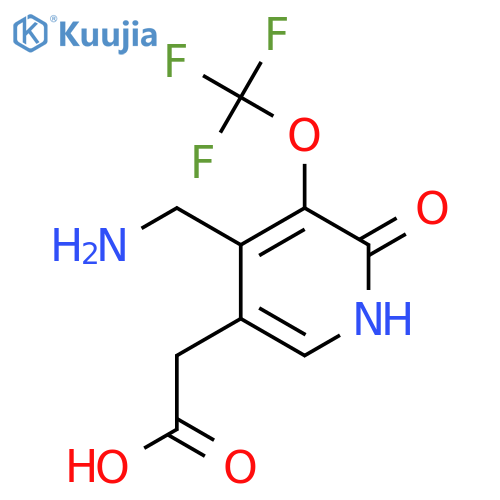Cas no 1804834-66-9 (4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
4-(アミノメチル)-2-ヒドロキシ-3-(トリフルオロメトキシ)ピリジン-5-酢酸は、高度に機能化されたピリジン誘導体であり、医薬品中間体や生化学研究における有用性が注目されています。その分子構造には、反応性の高いアミノメチル基、水酸基、トリフルオロメトキシ基、およびカルボキシル基が含まれており、多様な化学修飾が可能です。特に、トリフルオロメトキシ基の導入により、代謝安定性や脂溶性の向上が期待されます。この化合物は、創薬研究において薬理活性分子の設計や、生体分子との相互作用解析に活用される可能性があります。

1804834-66-9 structure
商品名:4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid
CAS番号:1804834-66-9
MF:C9H9F3N2O4
メガワット:266.173972845078
CID:4831628
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid
-
- インチ: 1S/C9H9F3N2O4/c10-9(11,12)18-7-5(2-13)4(1-6(15)16)3-14-8(7)17/h3H,1-2,13H2,(H,14,17)(H,15,16)
- InChIKey: TVDNHZOOCMRZKI-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(NC=C(CC(=O)O)C=1CN)=O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 440
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): -3.3
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096151-1g |
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid |
1804834-66-9 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1804834-66-9 (4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid) 関連製品
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
